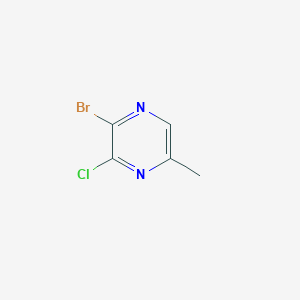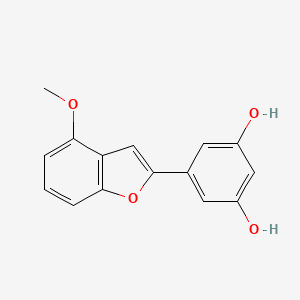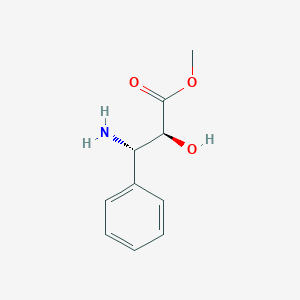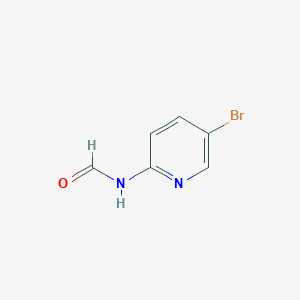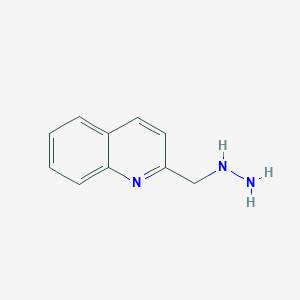
2-amino-4,6,6-trimethyl-heptanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4,6,6-trimethyl-heptanoic acid is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanoic acid, characterized by the presence of an amino group and three methyl groups attached to the heptanoic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,6,6-trimethyl-heptanoic acid typically involves the alkylation of heptanoic acid derivatives followed by amination. One common method is the reaction of 4,6,6-trimethylheptanoic acid with ammonia or an amine under controlled conditions to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation and amination reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4,6,6-trimethyl-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-amino-4,6,6-trimethyl-heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-4,6,6-trimethyl-heptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-aminoheptanoic acid
- 4,6,6-trimethylheptanoic acid
- 2-amino-4,6-dimethylheptanoic acid
Uniqueness
2-amino-4,6,6-trimethyl-heptanoic acid is unique due to the presence of both an amino group and three methyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit .
Propriétés
Numéro CAS |
627910-24-1 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-amino-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(6-10(2,3)4)5-8(11)9(12)13/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
Clé InChI |
CVFWEQVXYXEIIL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)N)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
